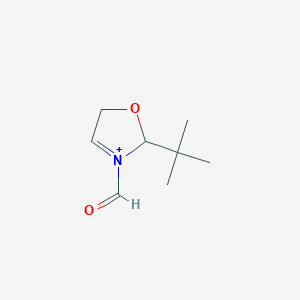
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium is a chemical compound that belongs to the class of oxazolium ions. This compound is characterized by the presence of a tert-butyl group and a formyl group attached to the oxazolium ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium typically involves the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazolium ion. The reaction conditions usually involve mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound, ensuring high yields and purity. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
化学反应分析
Types of Reactions
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolium ion can be reduced to the corresponding oxazoline using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: 2-tert-Butyl-3-carboxy-2,5-dihydro-1,3-oxazol-3-ium.
Reduction: 2-tert-Butyl-3-hydroxymethyl-2,5-dihydro-1,3-oxazoline.
Substitution: Various substituted oxazolium ions depending on the substituent used.
科学研究应用
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which 2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium exerts its effects involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The oxazolium ion can also interact with DNA and RNA, potentially disrupting their function and leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazoline: Similar structure but lacks the oxazolium ion character.
2-tert-Butyl-3-carboxy-2,5-dihydro-1,3-oxazol-3-ium: Oxidized form of the compound with a carboxylic acid group.
2-tert-Butyl-3-hydroxymethyl-2,5-dihydro-1,3-oxazoline: Reduced form of the compound with a hydroxymethyl group.
Uniqueness
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium is unique due to its oxazolium ion character, which imparts distinct reactivity and stability compared to its analogs
属性
CAS 编号 |
143521-19-1 |
|---|---|
分子式 |
C8H14NO2+ |
分子量 |
156.20 g/mol |
IUPAC 名称 |
2-tert-butyl-2,5-dihydro-1,3-oxazol-3-ium-3-carbaldehyde |
InChI |
InChI=1S/C8H14NO2/c1-8(2,3)7-9(6-10)4-5-11-7/h4,6-7H,5H2,1-3H3/q+1 |
InChI 键 |
SPLOOFGIIPUWAY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1[N+](=CCO1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


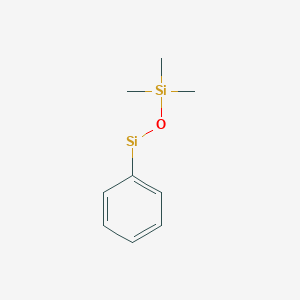
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
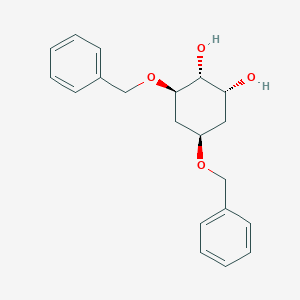
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
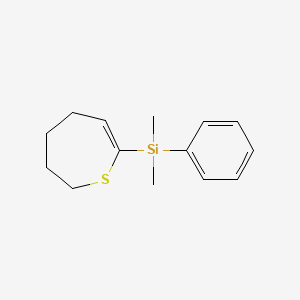






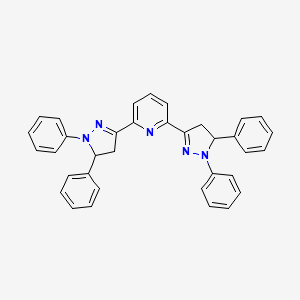
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
